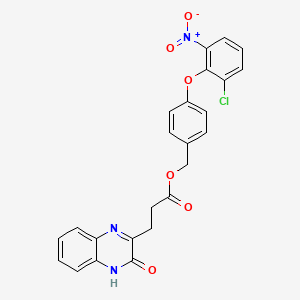![molecular formula C18H16N4O4S2 B4649436 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4649436.png)
4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide
Overview
Description
4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in various fields of study, including biochemistry and pharmacology. In
Scientific Research Applications
4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in various fields of study, including biochemistry and pharmacology. Some of the research applications of this compound include:
1. Anti-inflammatory activity: 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has been found to have anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
2. Anti-cancer activity: 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has been found to have anti-cancer activity. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
3. Anti-bacterial activity: 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has been found to have anti-bacterial activity. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has been found to have various biochemical and physiological effects. Some of the effects of this compound include:
1. Inhibition of inflammation: This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
2. Induction of apoptosis: This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
3. Inhibition of bacterial growth: This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: This compound has been found to be highly potent, which means that small amounts of the compound can produce significant effects.
2. Broad-spectrum activity: This compound has been shown to have activity against various bacterial strains and cancer cells, which makes it useful for studying different diseases.
Some of the limitations of this compound include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Limited stability: This compound has limited stability, which means that it can degrade over time and lose its activity.
Future Directions
There are several future directions for the study of 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide. Some of the future directions include:
1. Further studies on the mechanism of action: More studies are needed to fully understand the mechanism of action of this compound and how it exerts its effects on cells.
2. Development of analogs: The development of analogs of this compound could lead to the discovery of more potent and selective compounds for different diseases.
3. In vivo studies: More studies are needed to determine the in vivo efficacy and toxicity of this compound in animal models.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans for different diseases.
properties
IUPAC Name |
4-[(4-acetamidophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12(23)20-14-6-8-16(9-7-14)28(25,26)22-15-4-2-13(3-5-15)17(24)21-18-19-10-11-27-18/h2-11,22H,1H3,(H,20,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZYEOCCNRVYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4649357.png)
![N-allyl-2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4649364.png)
![N-benzyl-5,6-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4649370.png)
![2-(2-furylmethyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4649378.png)
![2-[(4-bromophenyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4649386.png)
![1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4649388.png)
![3,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4649399.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4649406.png)

![N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4649438.png)

![2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4649456.png)
![4-[(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4649465.png)
![5-{[(2,6-dichlorobenzyl)thio]methyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4649485.png)